2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of action
Compounds containing pyrrolidine rings are known to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Compounds with similar structures have shown inhibitory activity against various diseases .
Action environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind with high affinity to specific receptors, influencing their activity and downstream signaling pathways. For instance, it may interact with enzymes involved in metabolic processes, altering their catalytic activity and affecting the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and differentiation of certain cell types, potentially making it useful in cancer research and regenerative medicine . Additionally, it may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s binding to receptors or enzymes can lead to conformational changes that either enhance or inhibit their activity. These interactions can result in altered gene expression, influencing various cellular processes and pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harm . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound’s presence can influence metabolic flux and alter the levels of specific metabolites within cells . Understanding these interactions is vital for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within different cellular compartments can significantly influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with other biomolecules and influence its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide typically involves multiple steps, including the formation of the triazolopyridazine core, the introduction of the pyrrolidine moiety, and the attachment of the furan carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2,5-diones, share structural similarities and may exhibit comparable biological activities.
Triazolopyridazine derivatives:
Uniqueness
2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2,5-dimethyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-11-9-13(12(2)25-11)17(24)18-10-16-20-19-14-5-6-15(21-23(14)16)22-7-3-4-8-22/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFCVBITISLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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